tert-Butyl 3-[(4-hydroxypiperidin-1-yl)methyl]pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 3-[(4-hydroxypiperidin-1-yl)methyl]pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C15H28N2O3 and a molecular weight of 284.39 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-[(4-hydroxypiperidin-1-yl)methyl]pyrrolidine-1-carboxylate typically involves the reaction of 3-[(4-hydroxypiperidin-1-yl)methyl]pyrrolidine-1-carboxylic acid with tert-butyl chloroformate under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-[(4-hydroxypiperidin-1-yl)methyl]pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a more saturated molecule.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may result in a fully saturated compound .
Scientific Research Applications
tert-Butyl 3-[(4-hydroxypiperidin-1-yl)methyl]pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 3-[(4-hydroxypiperidin-1-yl)methyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations that may lead to the formation of active metabolites .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-[(4-hydroxypiperidin-1-yl)methyl]pyrrolidine-1-carboxylate
- tert-Butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both a hydroxypiperidinyl and a pyrrolidine moiety. These structural elements contribute to its distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
tert-butyl 3-[(4-hydroxypiperidin-1-yl)methyl]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3/c1-15(2,3)20-14(19)17-9-4-12(11-17)10-16-7-5-13(18)6-8-16/h12-13,18H,4-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFTWRWVZCEWBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CN2CCC(CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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